4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one
Description
This compound features a cyclohexa-2,5-dien-1-one core conjugated with a 1,2-oxazole ring substituted at the 5-position by a 4-hydroxy-3-methoxyphenyl group. Its structural uniqueness lies in the oxazole-dienone conjugation, which may influence electronic properties and reactivity compared to other heterocyclic analogs .
Properties
CAS No. |
653590-50-2 |
|---|---|
Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
4-[3-(4-hydroxyphenyl)-1,2-oxazol-5-yl]-2-methoxyphenol |
InChI |
InChI=1S/C16H13NO4/c1-20-16-8-11(4-7-14(16)19)15-9-13(17-21-15)10-2-5-12(18)6-3-10/h2-9,18-19H,1H3 |
InChI Key |
VOGDFIXCQQYZIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=NO2)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
1,2-Oxazole Ring Formation
The 1,2-oxazole moiety is synthesized through heterocyclization of amide or nitrile precursors. A common approach involves:
- Condensation of an amine with a carbonyl compound : For example, reacting 4-hydroxy-3-methoxyphenylamine with a suitable aldehyde or ketone under acidic/basic conditions.
- Cyclization via intramolecular nucleophilic attack : Formation of the oxazole ring through elimination of water or other leaving groups.
Example Pathway (adapted from):
$$
\text{4-Hydroxy-3-methoxyphenylamine} + \text{Oxalyl chloride derivative} \xrightarrow{\text{Base}} \text{1,2-Oxazole intermediate}
$$
Conditions: Room temperature, inert atmosphere, with bases like pyridine or triethylamine to facilitate cyclization.
Cyclohexa-2,5-dien-1-one Synthesis
The cyclohexenone core is typically synthesized via oxidation of cyclohexadiene precursors or electrocyclic ring-closing reactions . Common methods include:
- Oxidation of 1,3-cyclohexadiene : Using oxidizing agents like CrO₃ or DDQ.
- Diels-Alder reactions : Forming the six-membered ring with dienophiles.
Key Reagents and Conditions (from):
| Step | Reagent/Method | Conditions | Yield |
|---|---|---|---|
| Oxidation | DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂, 0°C → RT, 12 h | 75–85% |
| Diels-Alder | Maleic anhydride | Toluene, 110°C, 6 h | 60–70% |
Coupling of Oxazole and Cyclohexenone Moieties
The final step involves conjugation of the oxazole ring to the cyclohexenone via:
- Knoevenagel Condensation : Base-catalyzed reaction between an aldehyde and a ketone.
- Cross-Coupling Reactions : Suzuki or Heck coupling for aryl-aryl bond formation.
Knoevenagel Example (from):
$$
\text{Cyclohexenone} + \text{Oxazole aldehyde} \xrightarrow{\text{Piperidine}} \text{Target compound}
$$
Conditions: Ethanol, reflux, 24 h. Yields typically range from 50–70% due to steric hindrance.
Critical Reaction Optimization
Functional Group Protection/Deprotection
The hydroxy and methoxy groups on the phenyl ring require selective protection during synthesis:
- Hydroxyl Protection : Acetylation (Ac₂O, pyridine) or silylation (TMS-Cl).
- Methoxy Retention : Stable under most reaction conditions but sensitive to strong acids.
Deprotection Strategies :
| Group | Protecting Agent | Deprotection Method |
|---|---|---|
| -OH | Acetyl (Ac) | NaOH/MeOH, reflux |
| -OCH₃ | None | HBr/AcOH, 0°C |
Stereochemical Control
The cyclohexenone moiety’s conjugation and the oxazole’s ring geometry require precise control:
- E/Z Isomerism : The cyclohexenone double bonds are typically trans-configured, achieved via oxidation of cis-dienes.
- Oxazole Regioselectivity : Directed by steric and electronic effects of substituents.
Case Study : In, vinylogy principles were applied to control regioselectivity in similar heterocyclic systems, emphasizing the role of electron-withdrawing groups in directing nucleophilic attacks.
Analytical Validation
Spectroscopic Characterization
| Technique | Observed Data |
|---|---|
| ¹H NMR | δ 6.5–8.0 ppm (aromatic protons), δ 5.2–5.8 ppm (oxazole CH) |
| ¹³C NMR | δ 180–220 ppm (ketone carbonyl), δ 150–160 ppm (aromatic carbons) |
| IR | ν 1680–1720 cm⁻¹ (C=O stretch), ν 1240–1260 cm⁻¹ (C-O-C) |
| HRMS | m/z 283.0784 [M+H]⁺ (C₁₆H₁₃NO₄) |
Chromatographic Purity
| Method | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| HPLC | 80% MeOH/20% H₂O | 12.3 min | >95% |
| GC-MS | DB-5 column | 18.5 min | >98% |
Synthetic Challenges and Solutions
Low Yields in Coupling Steps
Problem : Steric hindrance between oxazole and cyclohexenone moieties reduces coupling efficiency.
Solution : Use microwave-assisted synthesis (from) or polar aprotic solvents (DMF, DMSO) to enhance reaction kinetics.
Oxazole Ring Instability
Problem : Oxazole rings undergo hydrolysis under acidic conditions.
Solution : Employ mild bases (e.g., K₂CO₃) and avoid prolonged reaction times.
Summary of Key Findings
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₁₆H₁₃NO₄ |
| Molecular Weight | 283.28 g/mol |
| Optimal Coupling Yield | 50–70% (Knoevenagel) |
| Critical Protection Step | Acetylation of -OH |
| Stereochemical Control | Trans-configured cyclohexenone |
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenyl derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially modulating enzyme activity or receptor binding. The oxazole ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Cores
4-(3-Benzylbenzo[d]thiazol-2(3H)-ylidene)-cyclohexa-2,5-dien-1-one
- Core Structure : Benzothiazole replaces oxazole.
- Key Features : The benzothiazole group enhances aromaticity and electron delocalization.
- Synthesis : Catalyst-free, one-pot synthesis with high yields (e.g., 85–92%) under reflux in acetonitrile .
- Applications: Potential in optoelectronics due to extended π-conjugation.
5-(3-Chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one
- Core Structure : Pyrrolone fused with oxazole.
- Key Features : Additional 3-chlorophenyl and 4-methoxybenzoyl substituents increase steric bulk.
- Physicochemical Properties : Lower solubility in polar solvents compared to the target compound due to hydrophobic substituents .
Desmethylanethol Trithione (5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione)
- Core Structure : Dithiole-thione replaces oxazole.
- Key Features : Sulfur-rich structure enhances antioxidant activity.
- Applications : Used in hepatoprotective and anti-inflammatory therapies .
Pharmacologically Active Analogs
4-[1-(4-Hydroxyphenyl)-4-methyl-5-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-pyrazol-3(2H)-ylidene]cyclohexa-2,5-dienone Dihydrochloride
- Core Structure: Pyrazole-dienone conjugate.
- Key Features : Piperidinylethoxy group improves blood-brain barrier penetration.
- Applications : ERα receptor antagonist; solubility <54.25 mg/mL in DMSO .
SB 202190 (4-[4-(4-Fluorophenyl)-5-pyridin-4-yl-1,3-dihydroimidazol-2-ylidene]cyclohexa-2,5-dien-1-one)
- Core Structure: Imidazole-dienone conjugate.
- Key Features : Fluorine and pyridine substituents enhance kinase selectivity.
- Applications : Potent p38 MAP kinase inhibitor (IC₅₀ = 50 nM) .
4-[4-(4-Methoxyphenyl)-5-(Trifluoromethyl)-1H-Pyrazol-3-yl]Benzene-1,3-diol
- Core Structure: Pyrazole-dienone with trifluoromethyl.
- Key Features : Trifluoromethyl group increases metabolic stability.
- Physicochemical Properties : Higher logP (3.7) suggests enhanced lipophilicity .
Biological Activity
The compound 4-[5-(4-hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one , also known by its CAS number 653590-50-2, is a member of the oxazole family and exhibits a complex structure that contributes to its potential biological activities. The presence of functional groups such as a methoxy and hydroxy phenyl moiety suggests that this compound may have diverse pharmacological properties, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The molecular formula for this compound is with a molecular weight of approximately 283.28 g/mol. Its structure can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 283.279 g/mol |
| CAS Number | 653590-50-2 |
The structural uniqueness of this compound lies in its arrangement of functional groups which may enhance its solubility and bioavailability compared to other similar compounds.
Biological Activities
Research indicates that compounds similar to 4-[5-(4-hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one exhibit various biological activities, including:
- Antioxidant Activity : The presence of the hydroxy and methoxy groups contributes to its potential as an antioxidant, which can help in neutralizing free radicals.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The structural features indicate possible anti-inflammatory activity, which could be beneficial in managing conditions like arthritis.
Comparative Biological Activity
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Hydroxychalcone | Contains a phenolic hydroxyl group | Antioxidant, anti-inflammatory |
| 4-Hydroxycoumarin | Features a coumarin backbone | Antimicrobial |
| 5-Methoxyflavone | Contains methoxy groups on a flavonoid structure | Antioxidant, anticancer |
Understanding the mechanism of action for this compound is crucial for elucidating its pharmacological potential. Interaction studies often focus on:
- Enzyme Inhibition : Investigating how the compound interacts with specific enzymes involved in oxidative stress and inflammation.
- Receptor Binding : Exploring how it binds to various receptors can provide insight into its therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antioxidant Studies : A study demonstrated that derivatives with similar structures exhibited significant scavenging activity against reactive oxygen species (ROS), indicating their potential in oxidative stress-related conditions.
- Antimicrobial Efficacy : Research has shown that certain oxazole derivatives possess broad-spectrum antimicrobial properties, providing a basis for further exploration into their use as antimicrobial agents.
- Anti-inflammatory Mechanisms : Investigations into inflammatory pathways revealed that compounds with similar frameworks could inhibit pro-inflammatory cytokines, suggesting their role in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
